Garcimangosone A

Description

Overview of Polyisoprenylated Xanthones from Natural Sources

Xanthones are a class of natural products characterized by a dibenzo-γ-pyrone tricyclic aromatic ring system. They are formed in higher plants via a hybrid of the shikimate and acetate (B1210297) pathways. researchgate.net Xanthones are widely distributed in nature, found in higher plants, lichens, and fungi. researchgate.net Among higher plants, the families Clusiaceae (Guttiferae), Gentianaceae, and Hypericaceae are particularly abundant sources of xanthones. researchgate.net

Polyisoprenylated xanthones are a significant subclass, distinguished by the presence of isoprene (B109036) units attached to the xanthone (B1684191) core structure. These modifications contribute to the structural diversity and often influence the biological activities of the compounds. researchgate.netoup.com The genera Garcinia and Clusia are noted as major sources of natural benzophenones and xanthones, including polyisoprenylated forms. oup.com

The Significance of Garcinia mangostana as a Source of Bioactive Metabolites

Garcinia mangostana Linn., commonly known as mangosteen, is a tropical tree belonging to the Clusiaceae family. researchgate.netpsu.edu Cultivated in Southeast Asian nations like Indonesia, Malaysia, Thailand, Sri Lanka, and the Philippines, it is often referred to as "the queen of fruits". researchgate.netpsu.edu The plant, particularly its pericarp (fruit hull), has a long history of use in traditional medicine for treating various ailments, including abdominal pain, diarrhea, dysentery, infected wounds, and chronic ulcers. researchgate.netpsu.edu

Garcinia mangostana is recognized as a prolific source of biologically active secondary metabolites, with xanthones being among the primary compounds. researchgate.netmonash.edu The pericarp is especially rich in these compounds, containing a higher concentration of phenolic chemicals and greater antioxidant activity compared to the edible aril. mdpi.com Over 60 naturally occurring xanthones have been identified in different parts of the plant, including the fruit hull, fruit, leaves, and bark. monash.eduresearchgate.net These xanthones, many of which are prenylated and oxygenated, are associated with a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiviral, and antitumoral properties. researchgate.netmonash.eduresearchgate.net Some of the most studied xanthones from G. mangostana include alpha-, beta-, and gamma-mangostins, garcinone E, 8-deoxygartanin, and gartanin. researchgate.net

Historical Context of Garcimangosone A Discovery and Initial Characterization

This compound is a polyisoprenylated xanthone that has been isolated from the pericarp of Garcinia mangostana. japsonline.comrjptonline.org Its discovery and initial characterization were reported in the scientific literature. japsonline.comrjptonline.org this compound, along with other related compounds such as Garcimangosone B and Garcimangosone C, were identified as constituents of the mangosteen pericarp. researchgate.netjapsonline.comrjptonline.org

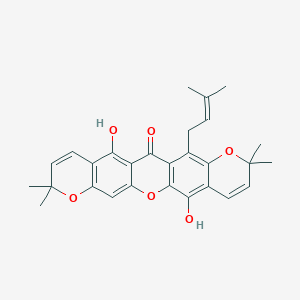

The structural elucidation of this compound was established through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. researchgate.net These techniques are crucial for determining the complex chemical structures of natural products like polyisoprenylated xanthones. The molecular formula of this compound has been determined to be C28H28O6. uni.luresearchgate.net

While specific detailed historical accounts of the very first isolation and characterization experiments solely focused on this compound are not extensively highlighted in the provided search results, its presence and identification as a xanthone from Garcinia mangostana pericarp have been documented in phytochemical studies focusing on the diverse secondary metabolites of the plant. researchgate.netjapsonline.comrjptonline.org Research into the compounds from Garcinia species, particularly G. mangostana, has been ongoing for many years, leading to the discovery of numerous xanthones with unique structural features and biological potentials. oup.compsu.edumonash.edu

Structure

3D Structure

Properties

Molecular Formula |

C28H28O6 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

11,22-dihydroxy-7,7,18,18-tetramethyl-15-(3-methylbut-2-enyl)-2,6,17-trioxapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5(10),8,11,15,19,21-octaen-13-one |

InChI |

InChI=1S/C28H28O6/c1-14(2)7-8-16-20-24(31)21-19(13-18-15(22(21)29)9-11-27(3,4)33-18)32-26(20)23(30)17-10-12-28(5,6)34-25(16)17/h7,9-13,29-30H,8H2,1-6H3 |

InChI Key |

SSITWAPGVBPANU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)O)C=CC(O2)(C)C)C |

melting_point |

143-145°C |

physical_description |

Solid |

Synonyms |

garcimangosone A |

Origin of Product |

United States |

Isolation and Purification Methodologies for Garcimangosone a

Plant Material Preparation and Extraction Techniques

The primary source material for the isolation of garcimangosone A is the fruit hulls of Garcinia mangostana. nih.govacs.org These fruit hulls are typically dried and ground into a powder before extraction. acs.org

Extraction of compounds from the plant material can be achieved using various solvents and methods, depending on the polarity of the target compounds mdpi.comuobasrah.edu.iq. For xanthones like this compound, which are considered phenolic compounds, solvents with varying polarities are employed mdpi.comuobasrah.edu.iqdgut.edu.cn.

One common approach involves maceration of the dried plant material with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period, often up to 48 hours or several days. mdpi.comtandfonline.comtandfonline.comdoc-developpement-durable.org The solvent is then filtered, and the extract is evaporated to dryness under reduced pressure. tandfonline.comdoc-developpement-durable.org

Following the initial extraction, the crude extract may be subjected to liquid-liquid partitioning using solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and water. tandfonline.comdoc-developpement-durable.org This process helps to separate compounds based on their solubility characteristics, enriching the fraction containing the target compounds. This compound has been isolated from the ethyl acetate portion of the fruit hulls extract. acs.org

Other extraction methods, including percolation and Soxhlet extraction using solvents like ethanol or hexane, have also been explored for the extraction of xanthones from mangosteen pericarp, showing varying yields for different xanthones. mdpi.comgsconlinepress.com Microwave-assisted extraction using solvents like ethyl acetate has also been reported for extracting xanthones. mdpi.com

Chromatographic Fractionation and Isolation Strategies

After the initial extraction and partitioning, chromatographic techniques are crucial for the fractionation and isolation of this compound from the complex mixture of compounds present in the plant extract. tandfonline.comtandfonline.com

Preparative and Semi-Preparative Chromatography

Column chromatography is a widely used technique for the preparative separation of compounds based on their differential adsorption and elution from a stationary phase. Silica gel is a common stationary phase used in column chromatography for the isolation of xanthones. tandfonline.comtandfonline.comdoc-developpement-durable.org Mobile phases consisting of mixtures of solvents with varying polarities, such as ethyl acetate/hexane or dichloromethane/methanol, are used to elute the compounds. tandfonline.comtandfonline.comdoc-developpement-durable.org Step gradients, where the solvent polarity is gradually increased, are often employed to achieve better separation. tandfonline.comtandfonline.com

Medium-pressure liquid chromatography (MPLC) and open column chromatography are also utilized in the isolation process. tandfonline.comtandfonline.com Sephadex LH-20 column chromatography, using methanol as the solvent, has been used for further purification of fractions containing xanthones. tandfonline.comdoc-developpement-durable.org

Preparative and semi-preparative high-performance liquid chromatography (HPLC) techniques are employed for further purification of fractions obtained from initial column chromatography steps. These methods allow for higher resolution separation and isolation of individual compounds. Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), has also been applied for the separation and isolation of xanthones from Garcinia mangostana extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an essential analytical tool used to assess the purity of isolated this compound and to monitor the separation process during purification. vjs.ac.vnresearchgate.netmmv.org HPLC coupled with detectors such as UV-Vis or photodiode array (PDA) detectors is commonly used for the analysis of xanthones. researchgate.netresearchgate.netthaiscience.info

Reversed-phase C18 columns are frequently used as the stationary phase for HPLC analysis of xanthones. mmv.orgresearchgate.netthaiscience.info Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with the addition of an acid such as formic acid or phosphoric acid to improve peak shape and separation. dgut.edu.cnresearchgate.netmmv.orgthaiscience.infonih.gov Gradient elution programs, where the ratio of solvents is changed over time, are employed to separate compounds with different polarities. dgut.edu.cnresearchgate.netthaiscience.infonih.gov Detection wavelengths in the UV range, such as 210-360 nm, are used, with 280 nm and 320 nm being common for xanthones. tandfonline.comresearchgate.netthaiscience.info

HPLC coupled with mass spectrometry (LC-MS or LC-QTOF-MS) provides additional information for compound identification and purity assessment by providing molecular weight and fragmentation data. dgut.edu.cnresearchgate.netresearchgate.netnih.govresearchgate.netphcogj.com

Purity Evaluation and Yield Determination of Isolated this compound

The purity of isolated this compound is typically evaluated using analytical techniques such as HPLC. vjs.ac.vnresearchgate.net The percentage purity can be determined by integrating the peak area corresponding to this compound in the HPLC chromatogram relative to the total peak area of all compounds detected. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) and Mass Spectrometry (MS) are also used to identify and characterize the isolated compound and confirm its structural integrity, which indirectly contributes to purity assessment. nih.govacs.orgtandfonline.comtandfonline.comvjs.ac.vn

Yield determination involves calculating the amount of purified this compound obtained relative to the initial amount of plant material extracted or the crude extract processed. While specific yield data for this compound is not consistently provided in the search results, studies on the isolation of other xanthones from Garcinia mangostana report varying yields depending on the extraction and purification methods used. For example, α-mangostin was isolated with a yield of 0.13% from the n-hexane fraction of mangosteen peels in one study. vjs.ac.vn The yield of total phenolic compounds from mangosteen pericarp extracts has also been reported, with optimized conditions yielding around 3%. mdpi.com this compound is described as a minor xanthone (B1684191), suggesting its yield is likely lower compared to major xanthones like α-mangostin. nih.govacs.org

Structural Elucidation of Garcimangosone a

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a crucial tool for the structural elucidation of Garcimangosone A, providing detailed information about the hydrogen and carbon atoms within the molecule and their spatial relationships acs.orgnih.govresearchgate.net. Analysis of the ¹H NMR spectrum reveals the different types of protons, their chemical environments, and their coupling patterns, which indicate neighboring protons acs.orgresearchgate.net. The ¹³C NMR spectrum provides information about the carbon skeleton, showing the different types of carbon atoms present acs.orgresearchgate.net.

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms researchgate.net. COSY helps identify coupled protons, while HSQC correlates protons with the carbons to which they are directly attached researchgate.net. HMBC reveals long-range correlations between protons and carbons across multiple bonds, which is vital for piecing together the different fragments of the molecule and confirming the positions of substituents researchgate.net. For a related xanthone (B1684191), HMBC correlations were observed between specific protons and carbons, aiding in the placement of structural units like dimethylchromene rings researchgate.net.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in determining its molecular formula and structural fragments acs.orgnih.govresearchgate.net. Electron Ionization Mass Spectrometry (EIMS) of this compound showed a molecular ion peak at m/z 460, corresponding to a molecular formula of C₂₈H₂₈O₆ thaiscience.info. High-resolution EIMS (HREIMS) further confirmed this molecular formula thaiscience.info. The fragmentation pattern observed in the mass spectrum can provide clues about the substructures present in the molecule foodb.ca. Predicted MS/MS spectra are also available, offering theoretical fragmentation data foodb.ca.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of conjugated systems and aromatic rings within the structure of this compound azooptics.commsu.edutechnologynetworks.com. Xanthone derivatives typically exhibit characteristic absorption bands in the UV-Vis spectrum semanticscholar.orgresearchgate.net. The UV spectrum of this compound in ethanol (B145695) showed absorption maxima (λmax) at 285 nm and 344 nm thaiscience.info. These absorptions are indicative of the electronic transitions within the xanthone chromophore and its attached conjugated systems azooptics.commsu.edu.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies researchgate.netepa.govmdpi.com. The IR spectrum of this compound (KBr) showed characteristic absorption bands at 3439 cm⁻¹, 2974 cm⁻¹, 1649 cm⁻¹, 1611 cm⁻¹, 1441 cm⁻¹, 1402 cm⁻¹, 1373 cm⁻¹, 1292 cm⁻¹, 1177 cm⁻¹, 1127 cm⁻¹, and 886 cm⁻¹ thaiscience.info. These peaks correspond to vibrations of specific bonds and functional groups, such as hydroxyl groups (around 3400 cm⁻¹), C=O stretching in the xanthone carbonyl (around 1649 cm⁻¹), and C=C stretching vibrations thaiscience.infosemanticscholar.orgresearchgate.netmdpi.com. The presence of a chelated hydroxyl group and a conjugated carbonyl group can also be inferred from specific IR absorptions semanticscholar.org.

Advanced Spectroscopic and Computational Approaches

Beyond standard spectroscopic techniques, advanced methods, including computational approaches, can be employed for a more in-depth structural analysis, particularly for determining the absolute configuration of chiral centers.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules researchgate.netnais.net.cnresearchgate.netmdpi.comcore.ac.uk. While direct experimental ECD data specifically for this compound is not detailed in the provided search results, the principle involves comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers researchgate.netresearchgate.netmdpi.comcore.ac.uk. Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT), are used to simulate the ECD spectrum for each hypothesized stereoisomer researchgate.netmdpi.comcore.ac.uk. By comparing the experimental ECD spectrum to the calculated spectra, the absolute configuration of chiral centers in the molecule can be assigned researchgate.netresearchgate.netmdpi.comcore.ac.uk. This approach has been successfully applied to determine the absolute configurations of other natural products, including xanthones and related compounds researchgate.netmdpi.com.

Quantum Chemical Calculations for Structural Confirmation (e.g., GIAO NMR)

Quantum chemical calculations, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) method for predicting NMR chemical shifts, can serve as a powerful tool for confirming the structures of complex natural products like this compound. nih.govrsc.orgucm.es While the initial structural elucidation relies heavily on experimental NMR data, computational methods can provide theoretical chemical shifts that can be compared to the experimental values. ucm.es Good agreement between calculated and experimental NMR data supports the proposed structure.

GIAO calculations are a common approach for computing magnetic shielding tensors, from which chemical shifts are derived. rsc.orgmit.edumdpi.com These calculations take into account the molecular geometry and electronic structure to predict how the nuclear environment influences the magnetic field experienced by the nucleus, and thus its resonance frequency in an NMR experiment. rsc.orgucm.es

Although specific details of GIAO NMR calculations explicitly performed for this compound are not extensively detailed in the provided search results, the principle of using such calculations for structural confirmation of natural products, including other xanthones and related compounds from Garcinia species, is well-established in the literature. nih.govucm.es For example, GIAO NMR calculations have been used in the structural elucidation and absolute configuration determination of other natural products, such as garcipaucinones A and B from Garcinia paucinervis. nih.gov The application of GIAO calculations involves optimizing the molecular geometry of the proposed structure and then calculating the NMR shielding tensors at a chosen level of theory and basis set. rsc.org The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., TMS for 1H and 13C NMR). Comparing these calculated shifts to the experimental NMR data provides a quantitative measure of how well the proposed structure fits the observed spectroscopic data. Discrepancies can indicate errors in the structural assignment or the need to consider alternative conformations or tautomers.

Comparative Structural Analysis with Related Xanthones from Garcinia mangostana

Garcinia mangostana is known to produce a diverse array of xanthones, many of which share structural similarities with this compound. mdpi.comnih.gov Comparing the structure of this compound to that of other xanthones isolated from the same plant can provide insights into its unique features and potential biosynthetic pathways.

Several known xanthones have been isolated from Garcinia mangostana alongside this compound, including garcimangosone B, garcimangosone C, α-mangostin, β-mangostin, γ-mangostin, gartanin, 8-deoxygartanin, garcinone D, garcinone E, 1-isomangostin, mangostinone, smeathxanthone A, and tovophyllin A. researchgate.netnih.govacs.orgnih.govdoc-developpement-durable.orgmdpi.comnih.gov

Structurally, xanthones from Garcinia mangostana typically feature a xanthone core with varying patterns of hydroxylation, methoxylation, and prenylation. mdpi.comjapsonline.com Prenyl groups (3-methylbut-2-enyl) and their modified forms, such as cyclized derivatives like the 2,2-dimethylpyrano rings found in this compound, are common substituents. acs.orgmdpi.comthaiscience.info

A careful comparison of the 1H and 13C NMR data of this compound with those of related xanthones, such as mangostenone A, has revealed key structural differences. thaiscience.inforesearchgate.net For instance, mangostenone A was reported to have very similar NMR chemical shifts to this compound, with the primary difference being the presence of a second dimethylchromene ring in mangostenone A. thaiscience.inforesearchgate.net This highlights how subtle variations in the number and position of prenyl and cyclized prenyl substituents can lead to distinct xanthone structures.

This compound's structure, with its two fused 2,2-dimethylpyrano rings and an isoprenyl group attached to the xanthone core, represents a specific pattern of prenylation and cyclization. acs.org Other xanthones like α-, β-, and γ-mangostin, which are major components, also feature prenyl groups and hydroxyls but differ in their substitution patterns and the presence or absence of cyclized structures. mdpi.comjapsonline.comnih.gov For example, α-mangostin has multiple prenyl groups and hydroxyls but lacks the fused pyrano rings seen in this compound. nih.gov

Biosynthetic Pathways of Garcimangosone a

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of xanthones in higher plants like G. mangostana involves the shikimate pathway, which occurs in plastids, and the acetate (B1210297) (or polyketide) pathway, which originates in the endoplasmic reticulum. mdpi.comuniroma1.it These pathways converge to form key intermediate compounds. A central intermediate in the biosynthesis of many plant xanthones is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comuniroma1.itnih.govfrontiersin.orgnih.govresearchgate.net This benzophenone (B1666685) intermediate is formed from precursors derived from both the shikimate and acetate pathways. mdpi.commdpi.commdpi.comencyclopedia.pub Specifically, the shikimate pathway contributes to the formation of one aromatic ring (often considered ring B, carbons 5-8), while the acetate-malonate pathway contributes to the other aromatic ring (ring A, carbons 1-4) and the attached carbonyl group. mdpi.commdpi.comencyclopedia.pub

While the direct precursors and intermediates leading specifically to Garcimangosone A are not explicitly detailed in the search results, the general xanthone (B1684191) biosynthetic pathway in Garcinia mangostana provides the framework. The pathway can proceed via either an L-phenylalanine-dependent or an L-phenylalanine-independent route, both of which lead to the formation of 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net Benzophenone intermediates, such as 2,4,6-trihydroxybenzophenone (B1214741), are considered precursors in the biogenesis of xanthones. mdpi.comencyclopedia.pub Garcimangosone D, a benzophenone glucoside, has also been isolated from Garcinia mangostana and may be part of a synthesis pathway involving 2,4,6-trihydroxybenzophenone as a precursor for other xanthones. researchgate.netdoc-developpement-durable.org

Enzymatic Transformations and Key Biosynthetic Steps

The conversion of the benzophenone intermediate to the xanthone ring structure involves a regioselective intramolecular oxidative coupling. nih.govfrontiersin.orgnih.govresearchgate.net This step leads to the formation of core xanthone compounds, such as 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which serve as precursors for a variety of downstream xanthone derivatives. nih.govfrontiersin.orgnih.govresearchgate.net

A key enzyme involved in the earlier stages of xanthone biosynthesis is benzophenone synthase (BPS), a type III polyketide synthase. mdpi.com BPS catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone. mdpi.com In G. mangostana, BPS has been shown to utilize benzoyl-CoA as a specific substrate, supporting the phenylalanine-dependent pathway for xanthone production in this species. mdpi.com Another enzyme, CYP81AA, a cytochrome P450 monooxygenase with benzophenone 3′-hydroxylase (B3′H) activity, is involved in converting 2,4,6-trihydroxybenzophenone to 2,3′,4,6-tetrahydroxybenzophenone. mdpi.com

Following the formation of the xanthone core, further modifications such as prenylation, hydroxylation, O-methylation, and glycosylation occur to produce the diverse array of xanthone derivatives found in G. mangostana, including compounds like α-mangostin and γ-mangostin. nih.govfrontiersin.org While the specific enzymatic steps leading directly to this compound are not explicitly detailed, the general enzymatic machinery for xanthone modification in G. mangostana involves prenyltransferases (PTs) for the addition of prenyl groups and potentially other modifying enzymes. frontiersin.org

Comparative Biosynthetic Analysis with Other Xanthones and Polyketides

The biosynthesis of xanthones in plants like G. mangostana is distinct from that in fungi and lichens. mdpi.commdpi.comuniroma1.it In plants, it's a mixed pathway combining shikimate and acetate origins, resulting in a specific substitution pattern. mdpi.commdpi.comuniroma1.itencyclopedia.pub In contrast, fungal and lichen xanthones are typically derived entirely from the polyketide pathway, leading to different structural features, such as a methyl group at position 8. mdpi.commdpi.commdpi.com

Within plants, the xanthone biosynthetic pathway can vary in the initial steps, being either phenylalanine-dependent or -independent, although both routes converge at the 2,3′,4,6-tetrahydroxybenzophenone intermediate. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net The subsequent cyclization step can be regioselective, leading to different core xanthone structures like 1,3,5-THX or 1,3,7-THX, which then undergo further diversification. nih.govfrontiersin.orgnih.govresearchgate.net This comparative analysis highlights the unique metabolic capabilities of different organisms in producing xanthone structures.

Genetic and Molecular Studies of Biosynthetic Enzymes in Garcinia mangostana

Genetic and molecular studies in Garcinia mangostana have focused on identifying and characterizing enzymes involved in the xanthone biosynthetic pathway. Benzophenone synthase (BPS) has been cloned from G. mangostana, and its enzymatic activity and/or subcellular localization have been characterized. frontiersin.org The expression of BPS has been linked to the increase in xanthone accumulation. frontiersin.org

While comprehensive genetic studies specifically on the biosynthesis of this compound are not extensively detailed in the provided search results, research in G. mangostana has also investigated genes related to other metabolic pathways, such as ethylene (B1197577) biosynthesis, which is involved in fruit ripening. wu.ac.th Understanding the genetic regulation of general xanthone biosynthesis in G. mangostana provides a foundation for future studies aimed at elucidating the specific genes and enzymes responsible for the production of individual xanthones like this compound. Further molecular work is needed to fully understand the mechanisms underlying xanthone synthesis in plants. mdpi.comuniroma1.it

Chemical Synthesis and Derivatization of Garcimangosone a

Total Synthesis Strategies for Garcimangosone A and its Core Xanthone (B1684191) Scaffold

Total synthesis involves the construction of complex organic molecules from simpler starting materials through a series of chemical reactions. ebsco.com The xanthone scaffold, the core structure of this compound, can be synthesized through various strategies. Common methods for constructing the xanthone nucleus include one-step condensations of appropriately functionalized aryl building blocks or multi-step routes involving benzophenone (B1666685) or diaryl ether intermediates. mdpi.comresearchgate.netup.pt

One classical approach involves the condensation of a salicylic (B10762653) acid derivative with a phenolic compound. researchgate.netresearchgate.net Another common route proceeds via benzophenone intermediates, typically formed by Friedel-Crafts acylation of a phenolic derivative with a benzoyl chloride, followed by cyclization. researchgate.netup.ptwits.ac.za Diaryl ether intermediates can also be cyclized to form the xanthone ring system. researchgate.netnih.gov

While specific total synthesis strategies for this compound were not extensively detailed in the search results, the total synthesis of related prenylated xanthones like α- and β-mangostin has been reported. nih.gov These syntheses often involve constructing the xanthene skeleton and introducing the characteristic prenyl groups and oxygenation patterns. For instance, a concise synthesis of α-mangostin involved constructing the isopentene groups at specific positions of the xanthene skeleton using reactions like Claisen rearrangement and Wittig reaction. nih.gov These methodologies for constructing the prenylated xanthone core are relevant to the potential total synthesis of this compound, which also features prenyl and hydroxyl/methoxy substituents on a xanthone framework. uni.lu

Recent advancements in xanthone synthesis include palladium-catalyzed carbonylative Suzuki coupling reactions, offering a one-pot approach to the xanthone scaffold from iodophenol and (2-methoxyphenyl)boronic acid. osti.govup.pt This method provides high yields and avoids harsh conditions often associated with traditional routes. osti.govup.pt

Semi-Synthesis Approaches from Related Natural Xanthones

Semi-synthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions. This approach can be advantageous for obtaining analogs of complex natural products like this compound, especially if a related, more abundant natural xanthone is available.

Alpha-mangostin (B1666899) (α-mangostin), a major xanthone from Garcinia mangostana, has been widely used as a starting material for semi-synthetic modifications to produce various derivatives. mdpi.comresearchgate.net These modifications often target the functional groups present in α-mangostin, such as the phenolic hydroxyl groups and the prenyl side chains. mdpi.com Reactions like alkylation, acetylation, reduction, and Ritter reactions have been employed to create semi-synthetic analogs of α-mangostin. mdpi.comcnr.it

Given the structural similarities between this compound and other Garcinia xanthones like α-mangostin, it is plausible that semi-synthetic routes to this compound could be developed starting from more abundant natural xanthones. By selectively modifying the substituents on a related xanthone scaffold, researchers could potentially synthesize this compound or its close analogs.

Chemical Modification and Derivatization of this compound Analogs

Chemical modification and derivatization of xanthone structures are essential for exploring their biological activities and optimizing their properties. mdpi.comresearchgate.net This involves introducing, removing, or altering functional groups on the xanthone core or its substituents.

Studies on the chemical modification of xanthones from Garcinia mangostana, particularly α-mangostin, have demonstrated that alterations to the core structure and its appended groups can significantly impact biological activity. nih.govmdpi.com For example, modifications of the prenyl groups and phenolic hydroxyl groups of α-mangostin have led to derivatives with enhanced antimicrobial activity. mdpi.comcnr.it

Specific chemical modifications that could be applied to this compound or its synthetic precursors include:

Alkylation and Acylation: Modifying hydroxyl groups to ethers or esters.

Hydrogenation: Reducing double bonds in the prenyl side chains.

Halogenation: Introducing halogen atoms onto the aromatic rings.

Introduction of Nitrogen-containing groups: Amination or formation of amides.

These modifications can influence the compound's polarity, lipophilicity, and ability to interact with biological targets. Research on the derivatization of other xanthones provides a basis for designing targeted modifications of this compound to investigate the role of specific structural features in its properties. nih.govresearchgate.net

Development of Novel Synthetic Methodologies for Xanthone Frameworks

The ongoing research into xanthone synthesis is driven by the need for more efficient, selective, and environmentally friendly methods to access this important class of compounds. researchgate.netup.pt The development of novel synthetic methodologies for the xanthone framework benefits the synthesis of complex xanthones like this compound.

Recent advances in xanthone synthesis include the use of various catalytic systems, such as palladium, ruthenium, copper, and ytterbium catalysis, as well as metal-free oxidative coupling reactions. researchgate.netresearchgate.net Microwave-assisted organic synthesis and heterogeneous catalysis have also been explored to optimize reaction conditions, leading to improved yields and shorter reaction times for the synthesis of prenylated xanthones. researchgate.netnih.gov

Novel approaches utilizing chromen-4-ones as building blocks and domino-type reactions have also contributed to the diversity of synthetic routes to xanthones. researchgate.netresearchgate.net The development of one-pot synthesis methods, such as the carbonylative Suzuki coupling, represents a significant step towards more streamlined and efficient xanthone synthesis. osti.govup.pt

These advancements in synthetic methodology provide chemists with a broader range of tools and strategies for the synthesis of this compound and its analogs, potentially enabling access to novel structures with tailored properties.

Advanced Analytical and Bioanalytical Methodologies in Garcimangosone a Research

Quantitative Analysis of Garcimangosone A in Biological Matrices and Plant Extracts

Quantitative analysis of this compound is crucial for determining its concentration in various samples, including plant tissues and potentially biological fluids or tissues if relevant studies are conducted. This involves extracting the compound from the matrix and then using a sensitive and selective analytical method for its measurement.

For plant extracts, the complexity of the matrix necessitates efficient extraction procedures and robust analytical techniques. Various extraction methods, such as maceration, microwave extraction, and ultrasonic extraction, have been explored for isolating xanthones from Garcinia mangostana pericarp, with solvents like ethanol (B145695), ethyl acetate (B1210297), and methylene (B1212753) chloride being utilized researchgate.net. The choice of solvent and extraction conditions significantly influences the yield of xanthones researchgate.net.

Following extraction, chromatographic techniques coupled with detectors are commonly employed for quantitative analysis. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Photo Diode Array (PDA) or Diode Array Detector (DAD) is a standard method for quantifying xanthones in mangosteen extracts researchgate.net. Quantitative Nuclear Magnetic Resonance (qNMR) has also been employed for the simultaneous quantification of plant metabolites, including xanthones, in G. mangostana extracts and food supplements, highlighting variability in xanthone (B1684191) content depending on the source and processing nih.gov.

While specific quantitative data for this compound in biological matrices was not prominently featured in the search results, the principles applied to other xanthones and natural products would be relevant. Quantitative analysis in biological matrices typically involves more complex sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte from interfering biological components before chromatographic analysis. LC-MS/MS is often the preferred method for quantitative analysis in biological matrices due to its high sensitivity and selectivity uclouvain.be.

Metabolomic Profiling and Identification of this compound in Biological Systems

Metabolomic profiling involves the comprehensive analysis of metabolites within a biological system to understand its physiological state. This can include identifying and quantifying endogenous metabolites as well as exogenous compounds like this compound and its potential transformation products. Metabolomics can provide insights into how a biological system processes or is affected by a compound. e-enm.orgnih.govmetabolon.com

Metabolomic studies can be broadly categorized into targeted and untargeted approaches. Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, while untargeted metabolomics aims to profile as many metabolites as possible in a sample, including unknown compounds metabolon.com. Both approaches are valuable in natural product research.

Identifying this compound within a complex biological matrix as part of a metabolomic study requires advanced analytical techniques capable of separating and detecting a wide range of compounds. Hyphenated mass spectrometry techniques are central to metabolomics e-enm.orgkcl.ac.uk. The identification of metabolites often relies on comparing their spectral data (e.g., mass spectra, fragmentation patterns) and chromatographic retention times to databases or authentic standards e-enm.org.

While no specific metabolomic study detailing the profiling and identification of this compound in biological systems was found, metabolomic approaches are increasingly applied to study the absorption, distribution, metabolism, and excretion (ADME) of natural products and their effects on biological pathways e-enm.orgmetabolon.com. Such studies involving this compound would likely utilize similar workflows, involving sample collection (e.g., biofluids, tissues), extraction, and analysis by techniques like LC-MS or GC-MS e-enm.org.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing this compound, such as plant extracts or biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples. conquerscientific.comargus-analysen.de

LC-MS is particularly well-suited for the analysis of non-volatile and semi-volatile compounds, including many natural products like xanthones conquerscientific.comargus-analysen.de. LC separates the components of a mixture based on their interaction with a stationary phase and a mobile phase, while the coupled Mass Spectrometer (MS) detects and identifies the separated compounds based on their mass-to-charge ratio (m/z) conquerscientific.comargus-analysen.de. LC-MS can be used for both qualitative identification and quantitative analysis argus-analysen.de. LC-MS/MS (tandem mass spectrometry) provides additional structural information by fragmenting ions and analyzing the resulting fragments, which is highly valuable for confirming the identity of compounds and for analyzing complex matrices uclouvain.beargus-analysen.de. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, aiding in the determination of elemental composition and identification of unknown compounds uclouvain.beargus-analysen.de. LC-MS has been used for the separation and quantification of different xanthones from mangosteen extract researchgate.net.

GC-MS is typically used for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition conquerscientific.comargus-analysen.dethermofisher.com. While this compound might not be directly amenable to GC without derivatization due to its structure and molecular weight, GC-MS is a powerful tool for analyzing other components in plant extracts or for studying volatile metabolites in biological systems that could be related to the activity or metabolism of compounds like this compound conquerscientific.comthermofisher.com. GC-MS can separate complex mixtures and is used for quantification, identification of unknown peaks, and determination of trace levels of contamination thermofisher.com.

The combination of chromatographic separation and mass spectrometric detection provides high selectivity and sensitivity, making these hyphenated techniques essential for isolating this compound from complex matrices and obtaining detailed structural information.

Development of High-Throughput Screening Assays for Biological Activities

High-Throughput Screening (HTS) is an approach used in drug discovery and biological research to rapidly test large numbers of compounds for specific biological activities. mdpi.combmglabtech.comevotec.comassay.worksnih.gov HTS assays are miniaturized and automated to enable the screening of large compound libraries against a biological target or pathway mdpi.combmglabtech.comevotec.comassay.works.

Developing an HTS assay for this compound's biological activities would involve designing a robust and reliable assay that can be performed in a high-density plate format (e.g., 96, 384, or 1536 wells) and is compatible with automated liquid handling and detection systems mdpi.comassay.works. The assay should have a clear and measurable readout that indicates the desired biological activity, such as enzyme inhibition, receptor binding, or cell-based responses nih.gov.

Examples of HTS assay formats include biochemical assays using purified proteins (e.g., enzymes, receptors) and cell-based assays that measure cellular responses or phenotypic changes mdpi.comassay.worksnih.gov. The choice of assay format depends on the specific biological activity being investigated. For instance, if this compound is hypothesized to inhibit an enzyme, a biochemical assay measuring enzyme activity in the presence and absence of the compound could be developed. If its activity is thought to involve a cellular pathway, a cell-based assay with a reporter system or a phenotypic readout would be more appropriate nih.gov.

Key considerations in developing HTS assays include assay sensitivity, signal-to-background ratio, Z' factor (a measure of assay quality), and compatibility with screening libraries and automation assay.works. While the search results did not provide details on specific HTS assays developed for this compound, the principles of HTS are broadly applicable to evaluating the biological activities of natural products like xanthones mdpi.combmglabtech.comevotec.comassay.works. HTS allows for the rapid identification of "hit" compounds that show activity, which can then be further investigated using lower-throughput methods bmglabtech.comevotec.com.

Conclusion and Future Research Perspectives for Garcimangosone a

Synthesis of Current Research Findings on Garcimangosone A

Current research findings on this compound are primarily limited to its identification and isolation as a minor xanthone (B1684191) constituent of Garcinia mangostana fruit hulls. japsonline.commetabolomicsworkbench.org Its chemical structure has been determined through spectroscopic analysis. japsonline.commetabolomicsworkbench.org While the plant source is well-established for its diverse pharmacological properties attributed to its xanthone content, specific biological activities directly linked to this compound have not been extensively reported in the consulted literature. This contrasts with other compounds isolated from the same source, such as Garcimangosone D, which has shown inhibitory effects on advanced glycation end-products (AGEs) formation. thegoodscentscompany.comdovepress.comwikipedia.org

Unexplored Research Avenues and Methodological Advancements

The limited specific research on this compound highlights significant unexplored avenues. Future studies should focus on systematically evaluating its biological activities. Given that other xanthones from Garcinia mangostana exhibit antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, this compound could potentially share some of these properties, or possess unique activities. uni.luCurrent time information in Magadi, KE.nih.govbg.ac.rs

Methodological advancements in the isolation and purification of minor compounds from complex natural matrices, such as the fruit hull of Garcinia mangostana, are crucial to obtain sufficient quantities of high-purity this compound for comprehensive in vitro and in vivo studies. High-throughput screening methods could be employed to quickly assess a range of biological activities. Furthermore, advanced analytical techniques, such as hyphenated chromatography with mass spectrometry, can aid in the detection and quantification of this compound in extracts and biological samples.

Potential for Elucidating Novel Molecular Mechanisms

The molecular mechanisms underlying the potential biological effects of this compound remain largely unknown. Based on the mechanisms of action reported for other mangosteen xanthones, potential areas of investigation include its interaction with enzymes involved in inflammatory pathways (e.g., COX, iNOS), its ability to modulate cellular signaling cascades (e.g., NF-kB, MAPK), its role in antioxidant defense systems, or its effects on microbial growth or cancer cell proliferation. Current time information in Magadi, KE.bg.ac.rsuni.lu However, this compound's specific structural features as a minor xanthone could lead to the elucidation of novel molecular targets or mechanisms distinct from the more abundant xanthones. Investigating these potential interactions at the molecular level using techniques like molecular docking, enzyme assays, and cell-based reporter assays is a critical future step.

Strategic Directions for Advanced Natural Product Drug Discovery Research Beyond Initial Preclinical Characterization

For this compound to advance in the natural product drug discovery pipeline beyond initial preclinical characterization, a strategic approach is necessary. This involves conducting rigorous in vitro and in vivo studies to confirm any observed biological activities and establish dose-response relationships. Structure-activity relationship (SAR) studies comparing this compound with other related xanthones from Garcinia mangostana could provide insights into the structural determinants of activity and guide the rational design of analogs with improved potency or specificity.

Further strategic directions include investigating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), to understand its bioavailability and how it is processed by the body. nih.gov Assessing its safety profile through toxicological studies is also essential before any potential therapeutic applications can be considered. Collaborative efforts involving chemists, biologists, pharmacologists, and clinicians will be vital to fully explore the potential of this compound as a lead compound for drug development.

Q & A

Q. What are the key pharmacological properties of Garcimangosone A, and how are they experimentally validated?

this compound, a xanthone derivative from Garcinia mangostana, exhibits potential as a COX-2 inhibitor. Experimental validation typically involves:

- Toxicity screening using tools like Toxtree to assess mutagenicity and carcinogenicity risks .

- Lipinski's Rule of Five analysis to predict oral bioavailability. This compound meets these criteria, unlike its analog Garcimangosone D, which fails due to molecular weight and lipophilicity .

- In vitro bioactivity assays (e.g., enzyme inhibition studies) to confirm COX-2 binding efficacy.

Q. How is this compound synthesized or isolated from natural sources, and what analytical methods confirm its purity?

Isolation involves solvent extraction (e.g., ethanol or methanol) of mango peel, followed by chromatographic purification (HPLC or TLC). Purity is confirmed via:

Q. What are the foundational studies establishing this compound’s bioactivity, and how do they inform experimental design?

Early studies focus on in vitro COX-2 inhibition assays and cytotoxicity profiling. Researchers should:

- Use molecular docking (e.g., Autodock Vina) to compare binding energies with reference compounds (e.g., celecoxib, ΔG = -12.4 kcal/mol). This compound’s ΔG of -10.1 kcal/mol suggests moderate efficacy .

- Include positive/negative controls (e.g., BR-xanthone A as a high-activity comparator) to contextualize results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from variations in:

- Experimental conditions : Differences in assay pH, temperature, or enzyme isoforms.

- Sample purity : Impurities in isolated compounds can skew results. Validate purity via multiple orthogonal methods (e.g., NMR + HPLC) .

- Statistical power : Ensure adequate sample size and replicate experiments to minimize Type I/II errors .

Q. What advanced methodologies are used to investigate this compound’s mechanism of action beyond COX-2 inhibition?

- Transcriptomic/proteomic profiling : RNA-seq or mass spectrometry to identify downstream targets (e.g., inflammatory cytokines).

- In vivo models : Murine inflammation assays to assess pharmacokinetics and tissue distribution.

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxylation patterns) to optimize binding affinity .

Q. How does this compound compare to other xanthones (e.g., BR-xanthone A) in terms of drug-likeness and therapeutic potential?

Comparative analysis should include:

- ADMET profiling : Absorption, distribution, metabolism, excretion, and toxicity predictions via tools like SwissADME.

- Binding energy comparisons : this compound (ΔG = -10.1 kcal/mol) vs. BR-xanthone A (ΔG = -10.1 kcal/mol) and celecoxib (ΔG = -12.4 kcal/mol) .

- Synergistic studies : Evaluate combinatorial effects with existing anti-inflammatory agents.

Q. What are the ethical and practical considerations when designing in vivo studies for this compound?

- Ethical compliance : Adhere to institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement).

- Dose optimization : Conduct pilot studies to determine the median lethal dose (LD₅₀) and avoid overdosing .

- Data transparency : Report negative results to prevent publication bias .

Methodological Guidance

Q. How should researchers formulate a hypothesis-driven study on this compound’s therapeutic applications?

Use the PICO framework :

- Population : Specific disease models (e.g., breast cancer cell lines).

- Intervention : this compound at varying concentrations.

- Comparison : Positive controls (e.g., celecoxib) and untreated groups.

- Outcome : Metrics like IC₅₀ values or apoptosis rates .

Q. What criteria ensure the robustness of molecular docking results for this compound?

- Validation with co-crystallized ligands : Confirm docking software accuracy using known ligand-protein complexes.

- Consensus scoring : Use multiple scoring functions (e.g., AutoDock Vina + Glide) to reduce false positives .

- Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns simulations) .

Q. How can researchers address gaps in this compound’s pharmacokinetic data?

- Physiologically based pharmacokinetic (PBPK) modeling : Predict absorption and clearance rates.

- Metabolite identification : Use LC-MS/MS to characterize phase I/II metabolites.

- Cross-species comparisons : Test bioavailability in rodent vs. human hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.